- Preparation of piperidinylcarbonyl- and piperazinylcarbonylindolylglyoxylates and -amides as inhibitors of p38-α kinase, World Intellectual Property Organization, , ,
Cas no 92822-02-1 (4-(4-Fluorobenzyl)piperidine)

4-(4-Fluorobenzyl)piperidine structure
Product name:4-(4-Fluorobenzyl)piperidine
CAS No:92822-02-1
MF:C12H16FN
Molecular Weight:193.260546684265
MDL:MFCD03840140
CID:61581
PubChem ID:3699841
4-(4-Fluorobenzyl)piperidine 化学的及び物理的性質
名前と識別子
-
- 4-(4'-Fluorobenzyl)piperidine
- 4-(4-Fluorobenzyl)piperidine
- 4-[(4-fluorophenyl)methyl]piperidine
- C12H16FN
- 4-(4-fluorobenzyl)piperidine(SALTDATA: HCl)
- 4-fluorobenzylpiperidine
- fragment 4
- 4-(p-Fluorobenzyl)piperidine
- 4-[(4-Fluorophenyl)methyl]piperidine (ACI)
- JLAKCHGEEBPDQI-UHFFFAOYSA-N
- SCHEMBL895063
- MFCD03839825
- 4-(4-fluorobenzyl)-piperidine
- AC-6749
- Z969111158
- ALBB-014951
- HMS3604B15
- Q-103077
- piperidine 4
- BDBM15788
- AKOS005174548
- 4-(4-fluoro-benzyl)-piperidine
- PIPERIDINE, 4-[(4-FLUOROPHENYL)METHYL]-
- DB07110
- EN300-62671
- DTXSID30395219
- NS00069020
- SS-4428
- 4-(4-flourophenylmethyl)piperidine
- 4-(4'-fluorobenzyl) piperidine
- 4-(4-fluorophenyl)methyl-piperidine
- 4- (4-fluorophenyl)methyl-piperidine
- CHEMBL144527
- CS-W021997
- 4-(4-Fluorobenzyl)piperidine, AldrichCPR
- F8889-8150
- Q27096023
- PD006096
- 92822-02-1
- AB16243
-
- MDL: MFCD03840140
- インチ: 1S/C12H16FN/c13-12-3-1-10(2-4-12)9-11-5-7-14-8-6-11/h1-4,11,14H,5-9H2
- InChIKey: JLAKCHGEEBPDQI-UHFFFAOYSA-N
- SMILES: FC1C=CC(CC2CCNCC2)=CC=1
計算された属性
- Exact Mass: 193.126678g/mol
- Surface Charge: 0
- XLogP3: 2.6
- 水素結合ドナー数: 1
- Hydrogen Bond Acceptor Count: 2
- 回転可能化学結合数: 2
- Exact Mass: 193.126678g/mol
- 単一同位体質量: 193.126678g/mol
- Topological Polar Surface Area: 12Ų
- Heavy Atom Count: 14
- 複雑さ: 158
- 同位体原子数: 0
- 原子立体中心数の決定: 0
- 未定義の原子立体中心の数: 0
- Defined Bond Stereocenter Count: 0
- 不確定化学結合立体中心数: 0
- Covalently-Bonded Unit Count: 1
じっけんとくせい
- Color/Form: Liquid
- 密度みつど: 1.044
- Boiling Point: 285℃ at 760 mmHg
- フラッシュポイント: 126.2°C
- Refractive Index: 1.512
- PSA: 12.03000
- LogP: 2.69660
4-(4-Fluorobenzyl)piperidine Security Information
- Signal Word:Warning
- 危害声明: H302;H315;H319;H335
- Warning Statement: P261;P305+P351+P338
- セキュリティの説明: H303+H313+H333
- HazardClass:IRRITANT
- 储存条件:2-8 °C
4-(4-Fluorobenzyl)piperidine 税関データ
- 税関コード:2933399090
- 税関データ:
中国税関番号:
2933399090概要:
2933399090.他の構造上に非縮合ピリジン環を有する化合物。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:20.0%
申告要素:
製品名、成分含有量、用途、ウロト品外観、6-カプロラクタム外観、署名日を明記してください
要約:
2933399090。構造中に水素化の有無にかかわらず、未縮合ピリジン環を含む他の化合物。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇関税:6.5%。一般関税:20.0%
4-(4-Fluorobenzyl)piperidine Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-62671-5.0g |
4-[(4-fluorophenyl)methyl]piperidine |
92822-02-1 | 95.0% | 5.0g |
$79.0 | 2025-03-21 | |
Enamine | EN300-62671-0.1g |
4-[(4-fluorophenyl)methyl]piperidine |
92822-02-1 | 95.0% | 0.1g |
$19.0 | 2025-03-21 | |
Cooke Chemical | BD9443231-250mg |
4-(4'-Fluorobenzyl)piperidine |
92822-02-1 | 97% | 250mg |
RMB 288.00 | 2025-02-20 | |
Chemenu | CM181050-250mg |
4-[(4-Fluorophenyl)methyl]piperidine |
92822-02-1 | 95%+ | 250mg |
$55 | 2023-01-09 | |
TRC | F588670-5g |
4-(4-Fluorobenzyl)piperidine |
92822-02-1 | 5g |
$ 483.00 | 2023-04-17 | ||
Enamine | EN300-62671-2.5g |
4-[(4-fluorophenyl)methyl]piperidine |
92822-02-1 | 95.0% | 2.5g |
$47.0 | 2025-03-21 | |
Fluorochem | 040470-10g |
4-(4'-Fluorobenzyl)piperidine |
92822-02-1 | 98% | 10g |
£570.00 | 2022-03-01 | |
Apollo Scientific | PC200040-250mg |
4-(4-Fluorobenzyl)piperidine |
92822-02-1 | 98% | 250mg |
£44.00 | 2024-05-26 | |
Chemenu | CM181050-10g |
4-[(4-Fluorophenyl)methyl]piperidine |
92822-02-1 | 95% | 10g |
$323 | 2021-08-05 | |
Chemenu | CM181050-5g |
4-[(4-Fluorophenyl)methyl]piperidine |
92822-02-1 | 95%+ | 5g |
$413 | 2023-01-09 |
4-(4-Fluorobenzyl)piperidine 合成方法
Synthetic Circuit 1
Reaction Conditions
Reference
Synthetic Circuit 2
Reaction Conditions
Reference
- Chemoselective Oxyfunctionalization of Functionalized Benzylic Compounds with a Manganese CatalystAngewandte Chemie, 2022, 61(30),,
Synthetic Circuit 3
Reaction Conditions
Reference
- Derivatives of 1-phenyl-2-piperidinopropanol and medicines containing it, France, , ,
Synthetic Circuit 4
Reaction Conditions
Reference
- Targeting Tyrosinase: Development and Structural Insights of Novel Inhibitors Bearing Arylpiperidine and Arylpiperazine FragmentsJournal of Medicinal Chemistry, 2018, 61(9), 3908-3917,
Synthetic Circuit 5
Reaction Conditions
Reference
- Preparation of heterocyclic derivatives as anti-inflammatory agents, World Intellectual Property Organization, , ,
Synthetic Circuit 6
Reaction Conditions
Reference
- Preparation of N-aryl-N-(heterocyclylalkyl)piperidinecarboxamides as CCR5 antagonists, World Intellectual Property Organization, , ,
Synthetic Circuit 7
Reaction Conditions
Reference
- Preparation of aminoalkanoylaminobenzoxazoles as excitatory amino-acid antagonists, World Intellectual Property Organization, , ,
Synthetic Circuit 8
Reaction Conditions
1.1 Reagents: Hydrochloric acid Solvents: 1,4-Dioxane , Water ; 1 h, 25 °C
1.2 Reagents: Sodium bicarbonate Solvents: Water ; pH 9
1.2 Reagents: Sodium bicarbonate Solvents: Water ; pH 9
Reference
- Pyridazine-piperidine amide compounds as SDC inhibitors and their preparation, pharmaceutical compositions and use in the treatment of brain cancer, World Intellectual Property Organization, , ,
Synthetic Circuit 9
Reaction Conditions
1.1 Reagents: Sodium hydroxide Solvents: Water
Reference
- Preparation of N-aryl-N-(heterocyclylalkyl)piperidinecarboxamides as CCR5 antagonists, Canada, , ,
Synthetic Circuit 10
Reaction Conditions
Reference
- Ketanserin analogs: structure-affinity relationships for 5-HT2 and 5-HT1C serotonin receptor bindingJournal of Medicinal Chemistry, 1992, 35(26), 4903-10,
Synthetic Circuit 11
Reaction Conditions
1.1 Reagents: Trifluoroacetic acid , Triethylsilane ; 3 d, rt
Reference
- Preparation of indole-3-carbonyl piperidides and analogs as proinflammatory cytokine inhibitors, World Intellectual Property Organization, , ,
Synthetic Circuit 12
Reaction Conditions
1.1 Reagents: Hydrochloric acid Solvents: Dichloromethane , 1,4-Dioxane
Reference
- The synthesis of substituted bipiperidine amide compounds as CCR3 antagonistsBioorganic & Medicinal Chemistry Letters, 2005, 15(5), 1375-1378,
Synthetic Circuit 13
Reaction Conditions
1.1 Reagents: Hydrochloric acid Solvents: 1,4-Dioxane ; 1 h, 25 °C
1.2 Reagents: Sodium bicarbonate Solvents: Water ; pH 9, 25 °C
1.2 Reagents: Sodium bicarbonate Solvents: Water ; pH 9, 25 °C
Reference
- Preparation of N-heteroaryl heterocyclic carboxamides as stearoyl-CoA desaturase inhibitors for treatment of neurological disorders and primary brain cancer, World Intellectual Property Organization, , ,
Synthetic Circuit 14
Reaction Conditions
1.1 Reagents: Triethylsilane , Trifluoromethanesulfonic acid Solvents: Dichloromethane ; 0 - 5 °C; 5 min, 0 - 5 °C; 2 h, rt
1.2 Reagents: Sodium bicarbonate Solvents: Water
1.2 Reagents: Sodium bicarbonate Solvents: Water
Reference
- Preparation of 3-phenyl-N-[2-(4-benzyl-1-piperidinyl)ethyl]acrylamides as CCR-3 receptor antagonists for use in the treatment of inflammation and allergic conditions, World Intellectual Property Organization, , ,
Synthetic Circuit 15
Reaction Conditions
Reference
- Preparation of imidazolylbenzene compounds and use thereof as medicines, World Intellectual Property Organization, , ,
Synthetic Circuit 16
Reaction Conditions
Reference
- N-[3-(4-benzylpiperidin-1-yl)propyl]urea compounds, process for producing the same and use thereof for anti-AIDS drugs, World Intellectual Property Organization, , ,
Synthetic Circuit 17
Reaction Conditions
1.1 Reagents: Hydrogen Catalysts: Palladium ; rt
1.2 Reagents: Hydrochloric acid Solvents: Diethyl ether ; rt
1.2 Reagents: Hydrochloric acid Solvents: Diethyl ether ; rt
Reference
- Piperidine-based heterocyclic oxalyl amides as potent p38α MAP kinase inhibitorsBioorganic & Medicinal Chemistry Letters, 2010, 20(3), 1059-1062,
Synthetic Circuit 18
Reaction Conditions
1.1 Reagents: Acetic acid
Reference
- Synthesis, calcium-channel-blocking activity, and antihypertensive activity of 4-(diarylmethyl)-1-[3-(aryloxy)propyl]piperidines and structurally related compoundsJournal of Medicinal Chemistry, 1991, 34(10), 3011-22,
Synthetic Circuit 19
Reaction Conditions
1.1 Reagents: Triethyl phosphite ; 15 h, rt → 150 °C
1.2 Reagents: Sodium hydride Solvents: 1,3-Dimethyl-2-imidazolidinone ; 150 °C; 20 min, 150 °C; 150 °C → 0 °C
1.3 Solvents: Water
1.4 Reagents: Hydrogen Catalysts: Palladium hydroxide Solvents: Ethanol ; 15 h, 50 psi, rt
1.2 Reagents: Sodium hydride Solvents: 1,3-Dimethyl-2-imidazolidinone ; 150 °C; 20 min, 150 °C; 150 °C → 0 °C
1.3 Solvents: Water
1.4 Reagents: Hydrogen Catalysts: Palladium hydroxide Solvents: Ethanol ; 15 h, 50 psi, rt
Reference
- Preparation of 2-[(4-benzyl)-1-piperidinyl)methyl]benzimidazole-5-ols as NMDA NR2B receptor antagonists for the treatment of neuropathic pain., World Intellectual Property Organization, , ,
4-(4-Fluorobenzyl)piperidine Raw materials
- P-fluorobenzyl chloride
- 4-(4-fluorophenyl)methylpiperidine hydrochloride
- 1-Piperidinecarboxylic acid, 4-[(4-fluorophenyl)methylene]-,1,1-dimethylethyl ester
- 1-Piperidinecarboxylic acid, 4-[(4-fluorophenyl)methyl]-,1,1-dimethylethyl ester
- (4-Fluorophenyl)(piperidin-4-yl)methanol
- 1-Benzyl-4-piperidone
- 4-(4-fluorobenzoyl)piperidine
4-(4-Fluorobenzyl)piperidine Preparation Products
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推奨される供給者
Amadis Chemical Company Limited
(CAS:92822-02-1)4-(4-Fluorobenzyl)piperidine

Purity:99%
はかる:5g
Price ($):363.0